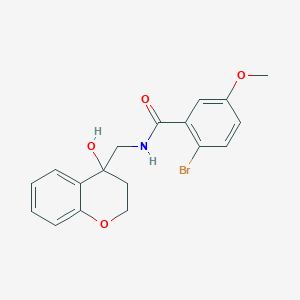
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a hydroxychroman moiety, and a methoxybenzamide group, making it a versatile molecule for research and industrial purposes.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the hydroxychroman moiety through a nucleophilic substitution reaction. The final step involves the formation of the methoxybenzamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxychroman moiety may play a crucial role in binding to these targets, while the bromine atom and methoxybenzamide group contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
- N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide
- 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide stands out due to the presence of the methoxy group on the benzamide moiety. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-12-6-7-15(19)13(10-12)17(21)20-11-18(22)8-9-24-16-5-3-2-4-14(16)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHRTJIDLAQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
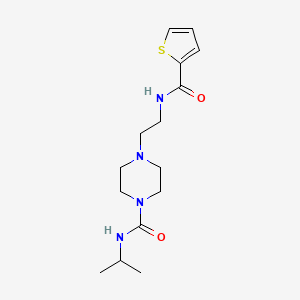
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2877631.png)
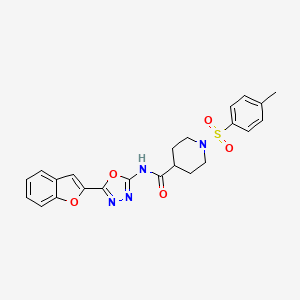
![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
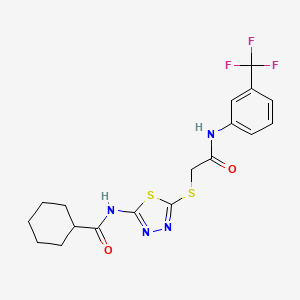
![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)
![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)
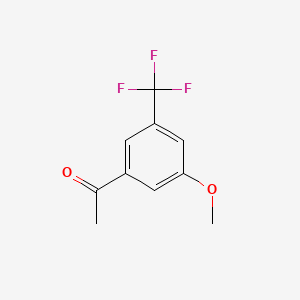
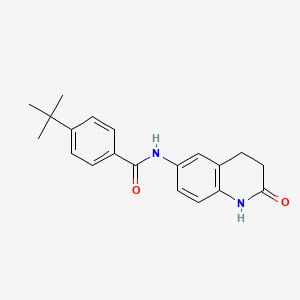
![(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B2877643.png)
![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)
![2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2877647.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)
